molecular formula C10H5ClF4O2 B2584220 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione CAS No. 886494-03-7

2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione

Cat. No. B2584220
CAS RN: 886494-03-7
M. Wt: 268.59
InChI Key: BZEDPIVSWGNNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione, also known as EF24, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential anticancer properties. EF24 belongs to the class of curcumin analogs, which are synthetic compounds derived from the natural polyphenol curcumin found in turmeric.

Mechanism of Action

2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione has been shown to inhibit the activity of NF-κB by blocking the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB. This leads to the inhibition of the transcription of genes involved in inflammation and cancer progression, such as COX-2, MMP-9, and VEGF.
Biochemical and Physiological Effects:
2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione has been shown to have antioxidant, anti-inflammatory, and antiproliferative effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione in lab experiments is its high potency and specificity for cancer cells. 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its potential use in cancer therapy. Future research could focus on optimizing the synthesis and formulation of 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione to improve its pharmacokinetic properties and increase its efficacy in vivo. Additionally, further studies could investigate the potential use of 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione in combination with other anticancer agents to enhance its therapeutic effects.

Synthesis Methods

2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione can be synthesized through a multistep process involving the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of acetic anhydride and piperidine to form 4-fluoro-phenyl-malonate. This intermediate is then reacted with chlorotrifluoroacetone in the presence of sodium hydride to form 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione.

Scientific Research Applications

2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione exerts its anticancer effects through multiple pathways, including the inhibition of NF-κB signaling, which is a key regulator of inflammation and cancer progression.

properties

IUPAC Name

2-chloro-4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF4O2/c11-7(9(17)10(13,14)15)8(16)5-1-3-6(12)4-2-5/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEDPIVSWGNNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(C(=O)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione

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